2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
CAS No.: 20373-58-4
Cat. No.: VC2909356
Molecular Formula: C8H8Cl2N2O
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20373-58-4 |
|---|---|
| Molecular Formula | C8H8Cl2N2O |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 |
| Standard InChI Key | HBFLVNYJAVVALY-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl |
| Canonical SMILES | CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl |
Introduction
Chemical Identity and Structure
Basic Information
2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide is a chlorinated pyridine derivative with a dimethylcarboxamide group. It has the CAS registry number 20373-58-4 and a molecular weight of 219.06 g/mol. The compound consists of a pyridine ring with chlorine atoms at positions 2 and 6, and a dimethylcarboxamide group at position 4. This structural arrangement contributes to its chemical reactivity and utility in organic synthesis.
Identifiers and Nomenclature
The compound is characterized by various chemical identifiers that facilitate its classification and identification in chemical databases. Table 1 presents the key identifiers associated with 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide.
Table 1: Chemical Identifiers of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide
| Identifier Type | Value |
|---|---|
| CAS Number | 20373-58-4 |
| IUPAC Name | 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide |
| Molecular Formula | C₈H₈Cl₂N₂O |
| Molecular Weight | 219.06 g/mol |
| Standard InChI | InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 |
| SMILES | CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl |
The compound's structure features two chlorine atoms positioned at carbons 2 and 6 of the pyridine ring, with a dimethylcarboxamide group (-CON(CH₃)₂) at position 4. This arrangement of functional groups influences the compound's chemical behavior and reactivity.
Synthesis and Preparation
Purification Methods
Purification of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide typically employs standard techniques used for similar organic compounds, including recrystallization from appropriate solvents, column chromatography, and potentially sublimation for high-purity requirements. These methods are essential for obtaining the compound with the purity necessary for its application in pharmaceutical synthesis and research purposes.
Applications in Organic Synthesis
Role as a Building Block
2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic compounds. The compound's value in synthesis stems from its functionalized structure, which provides multiple reactive sites for further chemical modifications. The chlorine atoms at positions 2 and 6 of the pyridine ring are particularly valuable as they allow for selective nucleophilic aromatic substitution reactions, enabling the construction of more complex molecules.
Biological Activity and Research Applications
Related Compounds with Biological Activity
Similar chlorinated pyridine derivatives have been investigated for various biological activities. For instance, the related compound 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide (CAS: 1152981-19-5) has been the subject of research interest, suggesting potential biological relevance for this class of compounds. The structural similarity between these compounds indicates that 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide might also possess interesting biological properties worthy of investigation.
Structure-Activity Relationship Considerations
The reactivity and structural features of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide make it suitable for structure-activity relationship (SAR) studies. The presence of the two chlorine atoms at positions 2 and 6 provides opportunities for selective functionalization, allowing for the systematic exploration of the effect of various substituents on biological activity.
Analytical Characterization
Chromatographic Methods
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed for the analysis and purification of compounds like 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide. These methods are essential for monitoring reaction progress, assessing purity, and isolating the target compound from reaction mixtures.
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